molecular formula C17H28ClF3N4O B10902546 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide

Cat. No.: B10902546
M. Wt: 396.9 g/mol
InChI Key: FINJLLXDHQGILN-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a diisopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the pyrazole derivative with the diisopropylamino group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents, as well as precise temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The diisopropylamino group may contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE is unique due to the combination of its trifluoromethyl group, pyrazole ring, and diisopropylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H28ClF3N4O

Molecular Weight

396.9 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-[di(propan-2-yl)amino]propan-2-yl]propanamide

InChI

InChI=1S/C17H28ClF3N4O/c1-9(2)24(10(3)4)8-11(5)22-16(26)13(7)25-12(6)14(18)15(23-25)17(19,20)21/h9-11,13H,8H2,1-7H3,(H,22,26)

InChI Key

FINJLLXDHQGILN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC(C)CN(C(C)C)C(C)C)C(F)(F)F)Cl

Origin of Product

United States

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